

# (Trimethylsilyl)acetic acid physical properties

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## Compound of Interest

Compound Name: (Trimethylsilyl)acetic acid

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An In-Depth Technical Guide to the Physical Properties of **(Trimethylsilyl)acetic Acid**

## Introduction

**(Trimethylsilyl)acetic acid** (TMSAA), with the CAS Registry Number 2345-38-2, is an organosilicon compound of significant interest in modern organic synthesis.<sup>[1][2]</sup> Its unique structure, combining a carboxylic acid moiety with a bulky, lipophilic trimethylsilyl group, imparts a distinct set of physical and chemical properties that are leveraged by researchers in pharmaceuticals and fine chemical production. This guide provides an in-depth exploration of the core physical properties of TMSAA, offering not just data, but the scientific context and experimental methodologies relevant to its practical application. Understanding these properties is paramount for its effective handling, storage, and deployment as a versatile synthetic building block, notably in the synthesis of complex molecules like  $\alpha,\beta$ -unsaturated carboxylic acids.<sup>[3][4]</sup>

## Core Physicochemical Properties

The physical state and characteristics of a reagent are the foundation of its utility in the laboratory. **(Trimethylsilyl)acetic acid** is a low-melting solid, a property that dictates its storage and handling requirements. Below approximately 39°C, it exists as a colorless to off-white crystalline solid, while above this temperature, it is a liquid.<sup>[4][5][6]</sup> This transition temperature near ambient conditions requires researchers to be mindful of the laboratory environment to ensure consistent dispensing and reactivity.

All quantitative data are summarized in the table below for ease of reference.

Property	Value	Source(s)
CAS Number	2345-38-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> O <sub>2</sub> Si	<a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	132.23 g/mol	<a href="#">[1]</a> <a href="#">[7]</a>
Appearance	Colorless to off-white solid (<39°C) or liquid (>42°C)	<a href="#">[4]</a> <a href="#">[6]</a>
Melting Point	39-42 °C (lit.)	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	90-95 °C at 10 mmHg	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Density	0.883 g/cm <sup>3</sup> (estimate)	<a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	95 °C (203 °F) - closed cup	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[10]</a>
pKa	5.23 ± 0.10 (Predicted)	<a href="#">[4]</a>
Solubility	Soluble in ethereal solvents; reacts with water	<a href="#">[4]</a> <a href="#">[5]</a>

## Structural and Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For **(Trimethylsilyl)acetic acid**, NMR and IR spectroscopy are primary tools for identity confirmation and purity assessment.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

- <sup>1</sup>H NMR: The proton NMR spectrum of TMSAA is simple and highly characteristic. It displays two key signals:
  - A sharp, intense singlet at approximately 0.0 ppm, integrating to 9 protons. This signal is assigned to the nine equivalent protons of the trimethylsilyl (-Si(CH<sub>3</sub>)<sub>3</sub>) group. Its upfield shift is a classic indicator of protons on a silicon atom.

- A singlet at approximately 2.0 ppm, integrating to 2 protons. This corresponds to the methylene (-CH<sub>2</sub>-) protons adjacent to both the silicon atom and the carbonyl group.
- A broad singlet, typically far downfield (often >10 ppm), corresponds to the acidic proton of the carboxylic acid (-COOH). Its chemical shift can vary with concentration and solvent.  
[\[11\]](#)
- <sup>13</sup>C NMR: The carbon spectrum provides further confirmation of the backbone:
  - A signal around -1.0 ppm corresponds to the carbons of the (-Si(CH<sub>3</sub>)<sub>3</sub>) group.
  - A signal for the methylene carbon (-CH<sub>2</sub>-) is observed further downfield.
  - The carbonyl carbon (C=O) of the carboxylic acid appears significantly downfield, typically in the range of 170-180 ppm.
- <sup>29</sup>Si NMR: The <sup>29</sup>Si NMR spectrum shows a characteristic resonance for the silicon atom in the trimethylsilyl environment, providing direct evidence of the organosilicon structure.  
[\[12\]](#)  
[\[13\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of TMSAA is dominated by two features:

- A very broad absorption band in the region of 2500-3300 cm<sup>-1</sup>, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
- A sharp, strong absorption peak around 1715 cm<sup>-1</sup>, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.  
[\[14\]](#)

## Thermal Properties and Phase Behavior

### Melting Point

The melting point of 39-42 °C is a critical parameter for purity assessment. A sharp melting range within this window is indicative of a high-purity sample.  
[\[1\]](#)  
[\[8\]](#) Conversely, a depressed and broadened melting range suggests the presence of impurities.  
[\[1\]](#) This property is also

practically important; on a warm day, the solid may melt, requiring it to be handled as a liquid. For long-term stability, it is often recommended to store it in a cool, dry place.

## Boiling Point and Vacuum Distillation

**(Trimethylsilyl)acetic acid** is susceptible to decomposition at elevated temperatures. Therefore, purification by distillation must be performed under reduced pressure (vacuum distillation).[6][15] The reported boiling point of 90-95 °C at 10 mmHg demonstrates that a moderate vacuum is sufficient to distill the compound well below its decomposition temperature.[5][6] This technique is essential for obtaining high-purity material, as it separates the target compound from non-volatile impurities and higher-boiling side products.[6][16]

## Solubility and Reactivity Profile

The solubility of TMSAA is dictated by its dual nature. The nonpolar trimethylsilyl group renders it soluble in a variety of organic solvents, particularly ethereal solvents like diethyl ether and tetrahydrofuran (THF).[4][5]

However, the carboxylic acid group makes it susceptible to hydrolysis. The compound is described as moisture-sensitive.[4] In the presence of water, the trimethylsilyl group can be cleaved, although this reaction is generally slow under neutral conditions. This reactivity is a key aspect of its use in synthesis, where the TMS group can act as a protecting group for the  $\alpha$ -position of acetic acid, which can be removed later under specific conditions.[17][18][19]

## Experimental Protocols for Property Determination

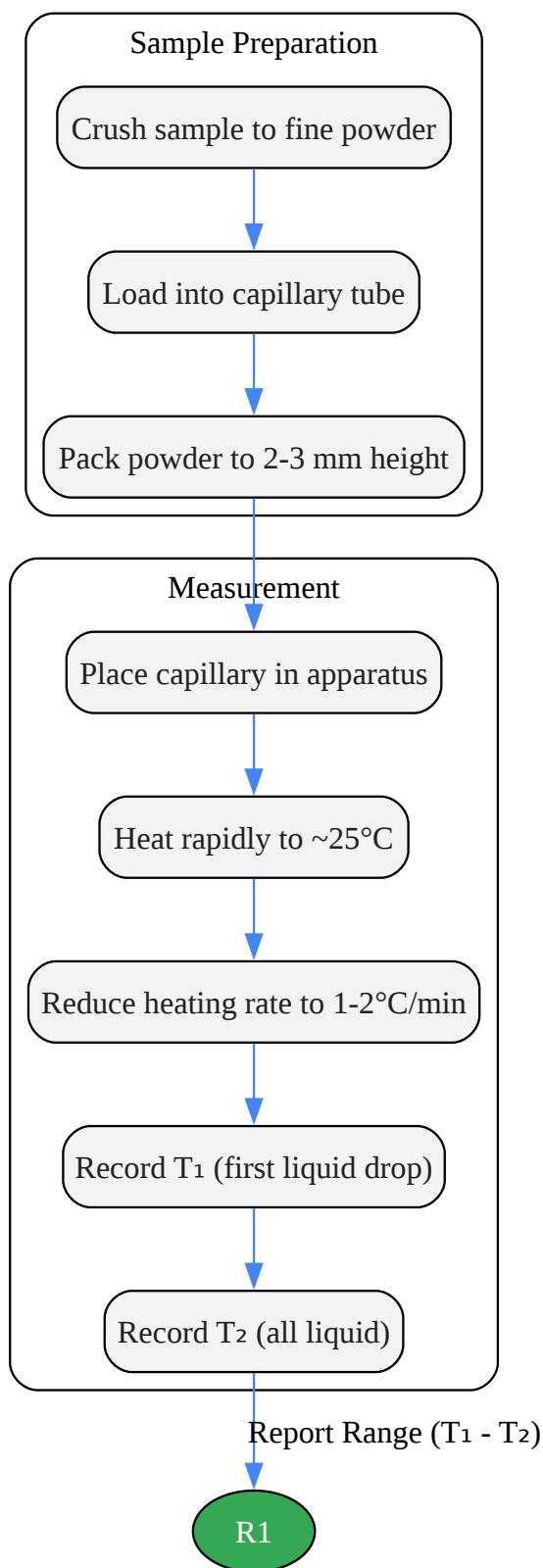
The trustworthiness of physical property data relies on standardized, reproducible experimental methods.

### Protocol for Melting Point Determination (Capillary Method)

This protocol adheres to the standard capillary method for determining the melting range of a crystalline solid.[5][20]

- Sample Preparation:

- Ensure the **(Trimethylsilyl)acetic acid** sample is crystalline and dry. If it is coarse, gently crush it into a fine powder using a mortar and pestle.[5] This ensures uniform heat transfer.
- Press the open end of a glass capillary tube into the powdered sample several times.
- Tap the bottom (sealed end) of the capillary on a hard surface to pack the powder down into a dense column of 2-3 mm height.[5]
- Measurement (Manual or Automated Apparatus):
  - Place the packed capillary into the heating block of the melting point apparatus.[20]
  - For an unknown sample, perform a rapid initial heating (e.g., 10-20 °C/min) to find an approximate melting point.[1]
  - Allow the apparatus to cool.
  - For an accurate measurement, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.
  - Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.
  - Record the temperature at which the first drop of liquid appears ( $T_1$ ).
  - Record the temperature at which the entire sample becomes a clear liquid ( $T_2$ ).
  - The melting range is reported as  $T_1 - T_2$ . For a pure sample of TMSAA, this should be within the 39-42 °C range.[1][8]



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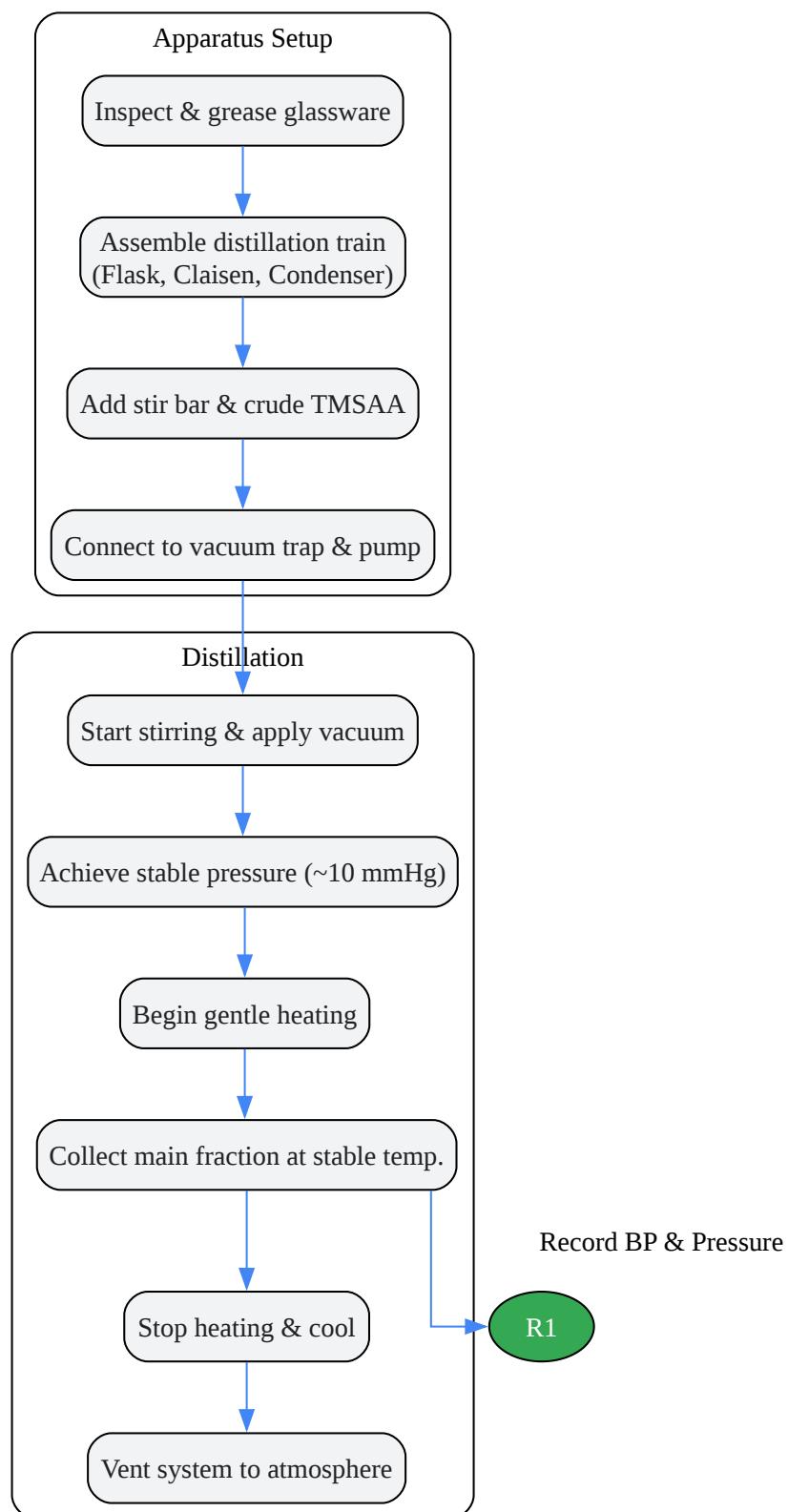
Caption: Workflow for Melting Point Determination.

# Protocol for Boiling Point Determination (Vacuum Distillation)

This protocol outlines the essential steps for purifying **(Trimethylsilyl)acetic acid** by distillation under reduced pressure.

- Apparatus Setup:
  - Safety First: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[21]
  - Assemble a vacuum distillation apparatus using ground-glass joints. All joints must be lightly greased to ensure a proper seal.[21]
  - The setup should include a distilling flask, a Claisen adapter (to minimize bumping), a thermometer with the bulb placed below the sidearm to the condenser, a condenser, and a receiving flask.[16][21]
  - Place a magnetic stir bar in the distilling flask for smooth boiling. Boiling stones are ineffective under vacuum.[21]
  - Connect the apparatus via thick-walled vacuum tubing to a vacuum trap, which is then connected to a vacuum source (e.g., a vacuum pump).
- Distillation Procedure:
  - Charge the distilling flask with the crude **(Trimethylsilyl)acetic acid** (no more than two-thirds full).
  - Begin stirring and turn on the vacuum source. The pressure should drop steadily. Monitor the pressure with a manometer if available.
  - Once a stable, low pressure (e.g., ~10 mmHg) is achieved, begin heating the distilling flask using a heating mantle or oil bath.[6]
  - Increase the temperature gradually until the liquid begins to boil and a ring of condensate rises towards the condenser.

- Collect any low-boiling initial fractions (forerun) in the receiving flask.
- When the temperature stabilizes, replace the receiving flask to collect the main fraction. The stable temperature observed during the collection of the bulk of the distillate is the boiling point at that specific pressure.[6]
- Continue distillation until only a small residue remains in the distilling flask. Do not distill to dryness.
- Stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to return to atmospheric pressure before disassembling.

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Caption: Workflow for Vacuum Distillation.

## Safety and Handling Considerations

As a carboxylic acid, **(Trimethylsilyl)acetic acid** is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[1][8]</sup> Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, must be worn at all times.<sup>[8]</sup> Handling should be performed in a well-ventilated fume hood. Due to its moisture sensitivity, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool location.<sup>[4][5]</sup>

## Conclusion

The physical properties of **(Trimethylsilyl)acetic acid** define its profile as a valuable and versatile reagent in organic chemistry. Its low melting point, solubility in common organic solvents, and the ability to be purified via vacuum distillation make it a manageable and practical compound for laboratory use. A thorough understanding of its spectroscopic signatures ensures identity and purity, while awareness of its moisture sensitivity and handling requirements is crucial for successful and safe application. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to confidently incorporate this important building block into their synthetic strategies.

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